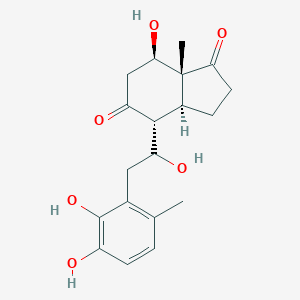
Thsat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thsat, also known as tetrahydrothiophene-3-amine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Thsat is a heterocyclic compound that contains a sulfur atom and a nitrogen atom in its structure.
作用機序
The mechanism of action of Thsat is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Thsat has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. Thsat has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
Thsat has been shown to have various biochemical and physiological effects. In vitro studies have shown that Thsat inhibits the growth of cancer cells and bacteria. Thsat has also been shown to reduce the production of inflammatory cytokines in cells. In vivo studies have shown that Thsat has anti-inflammatory and analgesic effects in animal models.
実験室実験の利点と制限
One of the advantages of using Thsat in lab experiments is its low toxicity and high solubility in water. Thsat can be easily synthesized in the lab and can be used in various assays to study its effects on different biological systems. However, one of the limitations of using Thsat in lab experiments is its instability in air and light. Thsat can also react with other compounds in the lab, which can affect its activity.
将来の方向性
For research on Thsat include studying its potential use in the treatment of cancer and inflammatory diseases, identifying its targets in the body, and developing new synthetic methods for Thsat.
合成法
The synthesis of Thsat involves the reaction of 3-bromothiophene with ammonia gas in the presence of palladium on carbon catalyst. The reaction takes place at a temperature of 100°C and under hydrogen pressure. The yield of Thsat obtained from this method is around 60%.
科学的研究の応用
Thsat has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, Thsat has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, Thsat has been used as a plant growth regulator and insecticide. In material science, Thsat has been used as a corrosion inhibitor and as a component in the synthesis of polymers.
特性
CAS番号 |
113565-94-9 |
|---|---|
製品名 |
Thsat |
分子式 |
C19H24O6 |
分子量 |
348.4 g/mol |
IUPAC名 |
(3aS,4R,7R,7aR)-4-[2-(2,3-dihydroxy-6-methylphenyl)-1-hydroxyethyl]-7-hydroxy-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione |
InChI |
InChI=1S/C19H24O6/c1-9-3-5-12(20)18(25)10(9)7-13(21)17-11-4-6-15(23)19(11,2)16(24)8-14(17)22/h3,5,11,13,16-17,20-21,24-25H,4,6-8H2,1-2H3/t11-,13?,16+,17+,19-/m0/s1 |
InChIキー |
YFZJGCLOFUBQST-YBPXMJGFSA-N |
異性体SMILES |
CC1=C(C(=C(C=C1)O)O)CC([C@H]2[C@@H]3CCC(=O)[C@]3([C@@H](CC2=O)O)C)O |
SMILES |
CC1=C(C(=C(C=C1)O)O)CC(C2C3CCC(=O)C3(C(CC2=O)O)C)O |
正規SMILES |
CC1=C(C(=C(C=C1)O)O)CC(C2C3CCC(=O)C3(C(CC2=O)O)C)O |
同義語 |
3,4,7,12-tetrahydroxy-9,10-seco-1,3,5(10)-androstatriene-9,17-dione THSAT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




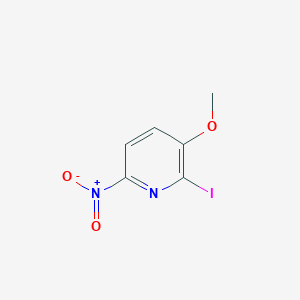

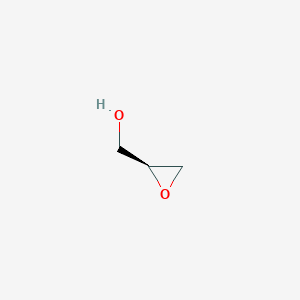
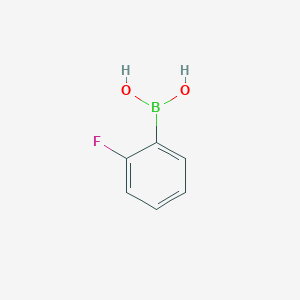

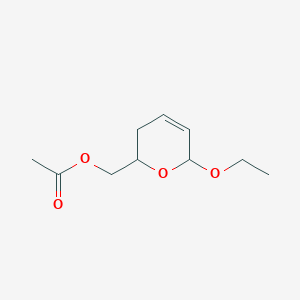
![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate](/img/structure/B47847.png)
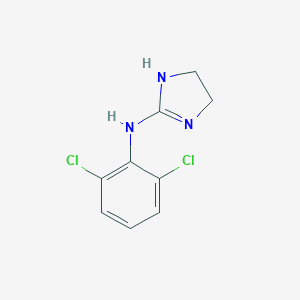

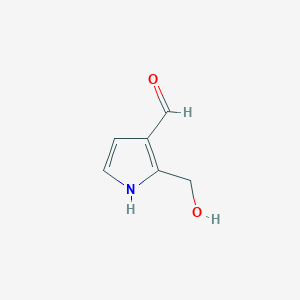


![3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B47858.png)